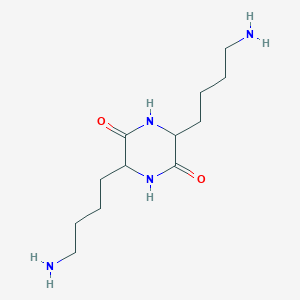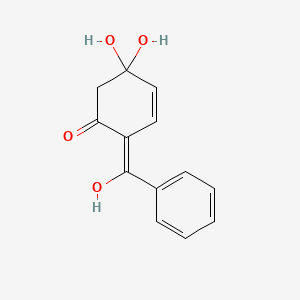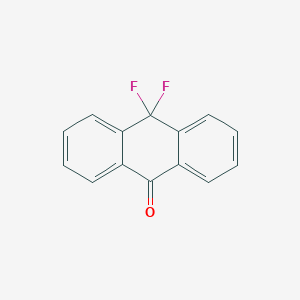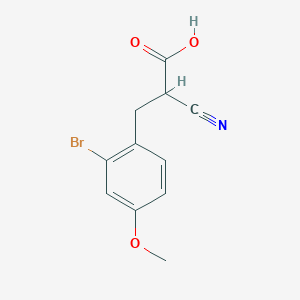
1,4-Dimethyl-6-(prop-1-en-2-yl)naphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dimethyl-6-(prop-1-en-2-yl)naphthalene is an organic compound with the molecular formula C15H18 It belongs to the class of naphthalene derivatives, characterized by a naphthalene ring substituted with methyl and isopropenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-6-(prop-1-en-2-yl)naphthalene can be achieved through several synthetic routes. One common method involves the alkylation of naphthalene derivatives. For instance, Friedel-Crafts alkylation can be employed using appropriate alkyl halides and Lewis acid catalysts such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques. The choice of catalysts, solvents, and reaction conditions is crucial to ensure efficient production while minimizing by-products and waste.
化学反应分析
Types of Reactions
1,4-Dimethyl-6-(prop-1-en-2-yl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced naphthalene derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation or nitration, can be performed using halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst, nitric acid in sulfuric acid.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Reduced naphthalene derivatives.
Substitution: Halogenated or nitrated naphthalene derivatives.
科学研究应用
1,4-Dimethyl-6-(prop-1-en-2-yl)naphthalene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
作用机制
The mechanism of action of 1,4-Dimethyl-6-(prop-1-en-2-yl)naphthalene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to participate in various biochemical pathways, potentially leading to therapeutic effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
相似化合物的比较
Similar Compounds
- 1,4-Dimethyl-2-(prop-1-en-2-yl)naphthalene
- 1,4-Dimethyl-7-(prop-1-en-2-yl)naphthalene
- 1,4-Dimethyl-5-(prop-1-en-2-yl)naphthalene
Comparison
1,4-Dimethyl-6-(prop-1-en-2-yl)naphthalene is unique due to the specific positioning of its methyl and isopropenyl groups on the naphthalene ring. This structural arrangement can influence its chemical reactivity and biological activity compared to other similar compounds. For instance, the position of substituents can affect the compound’s ability to undergo electrophilic substitution reactions or interact with biological targets.
属性
CAS 编号 |
948-26-5 |
|---|---|
分子式 |
C15H16 |
分子量 |
196.29 g/mol |
IUPAC 名称 |
1,4-dimethyl-6-prop-1-en-2-ylnaphthalene |
InChI |
InChI=1S/C15H16/c1-10(2)13-7-8-14-11(3)5-6-12(4)15(14)9-13/h5-9H,1H2,2-4H3 |
InChI 键 |
SYXYKWPLIXKQMO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C=CC(=CC2=C(C=C1)C)C(=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-[acetamido-(4-fluorophenyl)methyl]acetamide](/img/structure/B14748340.png)







![(3E)-3-[(4,5-dimethoxy-2-nitrophenyl)methylidene]oxolan-2-one](/img/structure/B14748397.png)

